Bis(trichlorosilyl)acetylene
Description
Contextualization within Contemporary Organosilicon Chemistry
Bis(trichlorosilyl)acetylene holds a prominent position in the expansive field of organosilicon chemistry. The presence of two reactive trichlorosilyl (B107488) (-SiCl₃) groups flanking a carbon-carbon triple bond imparts a unique electronic and steric profile to the molecule. The strong electron-withdrawing nature of the trichlorosilyl groups significantly influences the reactivity of the acetylenic bond, making it susceptible to a variety of chemical transformations. cymitquimica.com
This compound serves as a vital precursor for a diverse range of polysilylated organic molecules. Its reactivity is often compared and contrasted with its trimethylsilyl (B98337) analogue, bis(trimethylsilyl)acetylene (B126346). The substitution of methyl groups with chlorine atoms dramatically alters the compound's properties, enhancing its utility in specific applications such as chemical vapor deposition (CVD) processes where the halogen-rich structure is advantageous.
The fundamental structure of this compound, with its near-linear Si–C≡C–Si backbone, has been a subject of structural investigations, providing valuable insights into the bonding and geometry of silylated acetylenes. These studies are crucial for understanding the reactivity and for the rational design of new synthetic methodologies.
Significance as a Strategic Building Block in Complex Molecular Synthesis
The utility of this compound as a strategic building block is multifaceted, enabling the construction of a wide array of complex molecular architectures and materials with tailored properties. Its high reactivity allows it to serve as a versatile reagent in organic synthesis for creating functionalized silicon-containing molecules. lookchem.com
A primary application of this compound is as a precursor in the synthesis of silicon-containing polymers and materials. chemimpex.com It is instrumental in the production of polysiloxanes and silsesquioxane polymers, which are valued for their thermal stability and low dielectric constants. lookchem.com Furthermore, it acts as a key starting material for the synthesis of silicon carbide materials, which are renowned for their exceptional hardness, high thermal conductivity, and chemical stability, finding use in high-performance applications in the electronics and aerospace industries. lookchem.com
In the realm of organic synthesis, this compound participates in a variety of reactions, including:
Hydrosilylation: The addition of hydrosilanes across the triple bond leads to the formation of polysilylated ethenes. For instance, the catalytic hydrosilylation of this compound with trichlorosilane (B8805176) (HSiCl₃) yields tris(trichlorosilyl)ethene. researchgate.net
Reduction: The trichlorosilyl groups can be reduced to silyl (B83357) groups (-SiH₃) using reducing agents like lithium aluminum hydride (LiAlH₄), providing access to disilylacetylene. researchgate.net
Substitution: The chlorine atoms on the silicon can be replaced by other functional groups through reactions with organometallic reagents, opening avenues to a vast library of organosilicon compounds.
Diels-Alder Reactions: It can react with dienes to form 1,2-bis(trichlorosilyl)benzenes, which can be further functionalized.
The following table summarizes some of the key reactions and products derived from this compound:
| Reaction Type | Reactants | Key Conditions | Major Product(s) |
| Hydrosilylation | This compound, Trichlorosilane | Speier catalyst, high temperature and pressure | Tris(trichlorosilyl)ethene, 1,1,2-Tris(trichlorosilyl)ethane |
| Reduction | This compound, Lithium aluminum hydride | Ether solvent | Disilylacetylene |
| Reaction with Diphenylacetylene | Bis(trichlorosilyl)bipyridylnickel(II), Diphenylacetylene | Benzene, room temperature | Disilylolefin-nickel(0) complex |
Evolution of Research Perspectives on this compound Chemistry
The scientific community's interest in this compound has evolved significantly since its initial synthesis. Early research primarily focused on establishing reliable synthetic routes to this compound and exploring its fundamental reactivity. One of the earliest and most documented methods for its preparation involves the high-temperature, gas-phase reaction of hexachlorodisilane (B81481) (Si₂Cl₆) with acetylene (B1199291) (C₂H₂). This method, proceeding through a radical mechanism, laid the groundwork for accessing this key reagent.
A significant milestone in the understanding of this compound and its derivatives came with the detailed structural and synthetic work by Schmidbaur and colleagues in the 1990s. Their research provided crystal structures of this compound and its reaction products, such as tris(trichlorosilyl)ethene, offering concrete evidence for their molecular geometries. researchgate.net This work also explored new synthetic pathways, including the use of silyl triflates, and systematically investigated the hydrosilylation and reduction reactions of the parent compound. researchgate.net
More recent research has shifted towards harnessing the unique properties of this compound for advanced applications. The focus has expanded from fundamental synthesis and reactivity to its role as a precursor for sophisticated materials. Its utility in the chemical vapor deposition of silicon-carbon alloys and the synthesis of specialized polymers for electronics and aerospace underscores its current importance in materials science. lookchem.comchemimpex.com The compound's potential in creating novel silicon-based nanostructured materials is also an active area of investigation. chemimpex.com This trajectory from a laboratory curiosity to a valuable component in the synthesis of high-performance materials illustrates the enduring and evolving significance of this compound in chemical research.
Below is a table outlining some of the reported synthesis methods for this compound:
| Synthesis Method | Reactants | Temperature | Yield |
| High-Temperature Reaction | Hexachlorodisilane, Acetylene | 550–600°C | 30–35% (lab scale), 40–45% (industrial) |
| Reaction with Trichlorosilane | Trichlorosilane, Acetylene | - | 50-55% |
| Three-Step Synthesis | - | - | 30-35% |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trichloro(2-trichlorosilylethynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl6Si2/c3-9(4,5)1-2-10(6,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAMNMBARCMOTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#C[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404831 | |
| Record name | Bis(trichlorosilyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18038-55-6 | |
| Record name | Bis(trichlorosilyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(trichlorosilyl)acetylene | |
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Synthetic Methodologies and Precursor Chemistry of Bis Trichlorosilyl Acetylene
Established Synthetic Routes to Bis(trichlorosilyl)acetylene
This compound, with the chemical formula (Cl₃Si)₂C₂, serves as a key precursor in organosilicon chemistry. Its synthesis has been approached through several methods, with the high-temperature reaction of hexachlorodisilane (B81481) (Si₂Cl₆) and acetylene (B1199291) (C₂H₂) being a prominent route. This gas-phase reaction operates on a radical mechanism, where the thermal cleavage of hexachlorodisilane generates trichlorosilyl (B107488) radicals that subsequently react with acetylene.
Another established method involves a three-step synthesis starting from chloromethyl-trichlorosilane. Additionally, the coupling of trichlorosilane (B8805176) and chloroacetylene presents another viable synthetic pathway. A different approach to forming the disilylacetylene backbone utilizes a selective silicon-aryl cleavage by triflic acid. researchgate.net In this method, bis(phenylsilyl)acetylene is treated with two equivalents of triflic acid to produce bis[(trifluoromethylsulfonyloxy)silyl]acetylene. researchgate.net This intermediate can then be converted to the desired silyl (B83357) groups. researchgate.net
For laboratory and industrial-scale production, the reaction of acetylene or its metalated derivatives with a suitable silicon-containing reagent in the presence of a strong base is also employed. The choice of synthetic route often depends on factors like desired purity, scale, and available starting materials.
Table 1: Comparison of Synthetic Routes for this compound
| Method | Reactants | Yield | Purity | Scalability | Key Features |
| High-Temperature Reaction | Hexachlorodisilane, Acetylene | 35-45% | 97-99% | High | Dominates industrial production. |
| Trichlorosilane Coupling | Trichlorosilane, Chloroacetylene | 50-55% | 92-95% | Moderate | Favored for medium-scale synthesis. |
| Three-Step Synthesis | Chloromethyl-trichlorosilane | 30-35% | >99% | Low | Niche for high-purity research applications. |
Derivatization to Silylated Ethenes and Ethanes
This compound is a valuable starting material for the synthesis of more complex, sterically crowded polysilylated ethenes and ethanes through addition reactions across the carbon-carbon triple bond. researchgate.net
Synthesis of Bis(trichlorosilyl)ethenes
The hydrosilylation of trichlorosilylacetylene is a key method for producing bis(trichlorosilyl)ethenes. researchgate.net Depending on the reaction conditions and the specific isomers targeted, different synthetic strategies can be employed. For instance, the reaction of 1,1,1,2-tetrachloro-bis(trichlorosilyl)ethane with copper powder yields 1,1-dichloro-bis(trichlorosilyl)ethene. researchgate.net Similarly, 1,1-bis(trichlorosilyl)ethene and 1-chloro-2,2-bis(trichlorosilyl)ethene can be synthesized from the reaction of 1,2-dibromo-1-chloro-2,2-bis(trichlorosilyl)ethane and 1,2-dibromo-1,1-bis(trichlorosilyl)ethane with copper powder, respectively. researchgate.net
Preparation of Tris(trichlorosilyl)ethene and Tetrakis(trichlorosilyl)ethene
Further hydrosilylation of this compound with trichlorosilane (HSiCl₃) leads to the formation of more highly substituted ethenes. researchgate.net This reaction can yield tris(trichlorosilyl)ethene. researchgate.net The synthesis of the even more sterically hindered tetrakis(trichlorosilyl)ethene has been achieved through a three-step synthesis starting from either chloromethyl-trichlorosilane or dichloromethyl-trichlorosilane. researchgate.net These polysilylated ethenes, particularly the tris- and tetrakis-substituted compounds, exhibit significant steric crowding, which results in distorted ethene frameworks. researchgate.net For example, tetrakis(trichlorosilyl)ethene has a notable twisted double bond. researchgate.net
Formation of 1,1,2-Tris(trichlorosilyl)ethane
The catalytic hydrosilylation of this compound with HSiCl₃ can also lead to the formation of the saturated product, 1,1,2-tris(trichlorosilyl)ethane. researchgate.net This occurs alongside the formation of tris(trichlorosilyl)ethene. researchgate.net The synthesis of 1,1,2-tris(trichlorosilyl)ethane has also been accomplished through the hydrosilylation of trichlorosilylacetylene. researchgate.net
Strategic Utilization of Silyl Triflate Intermediates
The reactivity of the silicon-chlorine bonds in this compound allows for the formation of highly useful synthetic intermediates, such as silyl triflates.
Protodesilylation for Functionalized Organosilicon Compound Synthesis
A general method for the synthesis of nitroacetylenes involves the treatment of substituted bis-trialkylsilyl acetylenes with nitrating agents like nitronium hexafluorophosphate (B91526) or nitronium tetrafluoroborate. dtic.mil This reaction proceeds via a nitrodesilylation mechanism. dtic.mil While the direct protodesilylation of this compound itself is not explicitly detailed in the provided context, the principle of using silyl groups as leaving groups in electrophilic substitution reactions is a well-established strategy in organic synthesis. This suggests the potential for this compound to be converted to other functionalized acetylene derivatives through carefully chosen protodesilylation or related reactions. The use of triflic acid to cleave Si-aryl bonds to form silyl triflates further underscores the utility of silyl groups in facilitating the synthesis of complex molecules. researchgate.netresearchgate.net
Reductive Coupling Strategies for Polymeric Architectures
While this compound is a known precursor for silicon-containing polymers, specific reductive coupling strategies to form polymeric architectures are not extensively detailed in the surveyed literature. Its primary application in polymer synthesis is as a single-source precursor in chemical vapor deposition (CVD) for producing silicon/carbon alloys. However, related chemistries suggest potential pathways. For instance, the reductive coupling of similar organochlorosilanes is a known method for creating silicon-based polymers. In a different context, the coupling of living anionic polymers has been achieved using linking agents like 1,2-bis(trichlorosilyl)ethane, demonstrating the utility of the Si-Cl functionality in polymer construction. acs.org Although direct reductive coupling of this compound for polymerization is not explicitly documented, its structural motifs are found in more complex systems. For example, a silylated polycyclic compound has been formed through an unexpected reductive coupling and formal [3+3] dimerization of phenanthrene (B1679779) skeletons using a dispersion of sodium. researchgate.net
Metal-Catalyzed Silylation Reactions
Metal-catalyzed reactions are pivotal in harnessing the synthetic potential of this compound and related compounds, enabling the formation of new silicon-carbon bonds with high control and selectivity.
Palladium-Mediated Functionalizations
Palladium complexes are highly effective catalysts for various transformations involving organosilicon compounds. In the context of this compound chemistry, they mediate the formation of complex silylated molecules, including those with specific stereochemistry.
Chiral palladium(II)-bis(trichlorosilyl) complexes have been synthesized and characterized, proving essential for developing asymmetric catalytic processes. acs.org The reaction of PdCl₂ complexes containing chiral ferrocenyl phosphino (B1201336) pyrazole (B372694) ligands with an excess of trichlorosilane (HSiCl₃) in dichloromethane (B109758) yields the corresponding cis-bis(trichlorosilyl) derivatives in crystalline form. acs.orgacs.org
Two such complexes have been characterized by X-ray crystallography, revealing unusual structural features. acs.org These complexes exhibit a significant deviation from the ideal square-planar geometry and possess exceptionally elongated Palladium-Phosphorous (Pd-P) bonds. acs.orgacs.org The observed Pd-P bond lengths of 2.4559(16) Å and 2.504(2) Å are among the longest ever recorded for palladium phosphine (B1218219) complexes, a phenomenon attributed to the strong trans influence of the silyl groups. acs.org Density functional theory (DFT) and combined quantum mechanics/molecular mechanics (QM/MM) studies have been employed to understand these anomalous structural characteristics. acs.orgacs.org
Table 1: Selected Structural Data for Chiral Palladium(II)-Bis(trichlorosilyl) Complexes
| Complex | Pd-P Bond Length (Å) | Pd-Si Bond Length (Å) | Geometry Deviation | Reference |
| 5 | 2.4559(16) | Falls in lower range | Severe deviation from square-planar | acs.orgacs.org |
| 6 | 2.504(2) | Falls in lower range | Severe deviation from square-planar | acs.orgacs.org |
This interactive table summarizes key structural parameters of synthesized chiral palladium(II)-bis(trichlorosilyl) complexes.
The palladium-catalyzed bis-silylation of alkynes is a fundamental reaction for creating vicinal disilylalkenes. DFT studies on a model system involving acetylene, a disilane (B73854) molecule, and a Pd(PH₃)₂ complex have elucidated the catalytic cycle. nih.gov
The key steps in the mechanism are:
Oxidative Addition : The cycle initiates with the facile oxidative addition of the Si-Si bond of the disilane to the Pd(0) complex, forming a cis-bis(silyl)palladium(II) intermediate. nih.gov
Non-concerted Silyl Group Transfer : The transfer of the two silyl groups to the alkyne's triple bond is not a concerted process but occurs in multiple steps. nih.gov
First C-Si Bond Formation : The cis-bis(silyl)palladium(II) complex reacts to form the first C-Si bond. The resulting intermediates are not stable enough to directly yield the final product. nih.gov
Isomerization and Second C-Si Bond Formation : These intermediates undergo facile isomerization to more stable species where the second silyl group is positioned adjacent to the acetylene moiety. This allows for the rapid formation of the second C-Si bond, leading to the (Z)-bis(silyl)ethene product, which is consistent with experimental observations. nih.gov
Nickel-Catalyzed Double Silylation of Unsaturated Systems
Nickel complexes serve as excellent and cost-effective catalysts for the double silylation of various unsaturated organic substrates, including alkynes, alkenes, and carbonyl compounds. acs.orgepfl.ch These reactions provide a direct route to disilyl organic compounds by creating two new Si-C bonds. acs.org
The catalytic cycle can be initiated using a Ni(0) complex like Ni(PEt₃)₄ or by employing a pre-formed cyclic bis(silyl)nickel complex as the catalyst. acs.orgacs.org Mechanistic studies indicate that a bis(silyl)nickel(II) complex is a key intermediate in these transformations. The reaction of a disilane with a Ni(0) complex can generate this active intermediate.
Nickel-catalyzed double silylation has been successfully applied to:
Alkynes : The reaction of 1,2-bis(dimethylsilyl)carborane with various alkynes in the presence of a nickel catalyst yields six-membered disilylene ring compounds. acs.org
Alkenes : The same catalytic system is effective for the double silylation of some alkenes, leading to five-membered disilylene rings. acs.org
Carbonyl Compounds : Aldehydes and α,β-unsaturated carbonyl compounds undergo dehydrogenative 1,2- and 1,4-double silylation, respectively, with 1,2-bis(dimethylsilyl)carborane catalyzed by Ni(PEt₃)₄. acs.org
Table 2: Nickel-Catalyzed Double Silylation of Unsaturated Substrates
| Substrate Type | Silylating Agent | Catalyst | Product Type | Reference |
| Alkynes | 1,2-Bis(dimethylsilyl)carborane | Ni(PEt₃)₄ or Cyclic Bis(silyl)nickel complex | Six-membered disilylene rings | acs.org |
| Alkenes | 1,2-Bis(dimethylsilyl)carborane | Cyclic Bis(silyl)nickel complex | Five-membered disilylene rings | acs.org |
| Aldehydes | 1,2-Bis(dimethylsilyl)carborane | Ni(PEt₃)₄ | 1,2-Double silylation products | acs.org |
| α,β-Unsaturated Carbonyls | 1,2-Bis(dimethylsilyl)carborane | Ni(PEt₃)₄ | 1,4-Double silylation products | acs.org |
This interactive table provides an overview of substrates and products in nickel-catalyzed double silylation reactions.
Transformation via Si-C(aryl) Cleavage
While transformations of this compound itself via Si-C(aryl) cleavage are not prominently reported, this specific bond cleavage is a crucial strategy in the synthesis of its precursors and related silylated compounds. researchgate.net A notable synthetic route to trichlorosilylacetylene, a direct building block for more complex silylated ethenes, involves the selective Si-C(aryl) cleavage of phenyltrichlorosilane (B1630512) using triflic acid. researchgate.net
Similarly, bis[(trifluoromethylsulfonyloxy)silyl]acetylene can be prepared from bis(phenylsilyl)acetylene by reacting it with two equivalents of triflic acid, which selectively cleaves the Si-aryl bonds. researchgate.net The resulting silyltriflate functions can then be further transformed. This demonstrates that while not a reaction of this compound, the Si-C(aryl) cleavage is a powerful tool in the broader synthetic chemistry that enables access to it and its derivatives.
Reactivity Profiles and Mechanistic Investigations of Bis Trichlorosilyl Acetylene
Fundamental Reactivity Driven by Silicon-Chlorine Bonds
The primary driver of bis(trichlorosilyl)acetylene's reactivity lies in the six silicon-chlorine bonds. The significant electronegativity difference between silicon and chlorine atoms imparts a substantial electrophilic character to the silicon centers, making them susceptible to attack by nucleophiles. smolecule.com This inherent reactivity is central to many of the compound's applications and transformations.
The Si-Cl bonds can undergo nucleophilic substitution with a variety of reagents. For instance, reactions with organolithium compounds or Grignard reagents can lead to the replacement of chlorine atoms with other functional groups, allowing for the synthesis of a diverse range of organosilicon compounds. The mechanism for these substitutions is generally considered to be of an SN2 type at the silicon center. smolecule.com
Furthermore, the Si-Cl bonds are susceptible to reduction. The use of reducing agents like lithium aluminum hydride (LiAlH₄) can convert the trichlorosilyl (B107488) groups into simpler silyl (B83357) groups. researchgate.net This reactivity highlights the tunability of the electronic and steric properties of the silicon centers.
A key application that leverages the reactivity of the Si-Cl bonds is in chemical vapor deposition (CVD). The halogen content of this compound facilitates reversible Si-Cl bond cleavage, which allows for precise stoichiometric control during the deposition of materials like silicon carbide. This controlled decomposition is crucial for the fabrication of advanced electronic and ceramic materials.
Hydrolytic Pathways and Siloxane Network Formation
The susceptibility of the silicon-chlorine bonds to nucleophilic attack is most prominently demonstrated in the hydrolysis of this compound. In the presence of water, the Si-Cl bonds are readily cleaved, leading to the formation of silanol (B1196071) (Si-OH) groups and the liberation of hydrochloric acid. cymitquimica.com This initial hydrolysis step is typically rapid due to the high reactivity of the chlorosilane moieties. smolecule.com
The resulting silanol intermediates are themselves reactive and can undergo subsequent condensation reactions. In these condensation steps, two silanol groups react to form a siloxane (Si-O-Si) bond, releasing a molecule of water. This process of hydrolysis followed by condensation is the fundamental basis for the formation of complex, cross-linked siloxane networks. cymitquimica.comlibretexts.org The bifunctional nature of the starting material, with two reactive trichlorosilyl groups, allows for the development of a three-dimensional polymer network.
The structure of the resulting polysiloxane material can be influenced by the reaction conditions. For instance, controlled hydrolysis of related bis(dimethoxymethylsilyl) precursors in a biphasic medium has been shown to yield stable, microcrystalline bis(dihydroxymethylsilyl) derivatives with layered structures. researchgate.net In the case of bis(silyl)acetylenes with methoxy (B1213986) substituents, the presence of a mineral acid can catalyze cyclization to form cyclic siloxanes. unt.edu The cleavage of the Si-C bond in the resulting gel upon treatment with a fluoride (B91410) ion catalyst can lead to the formation of amorphous microporous silica (B1680970) gels. researchgate.net
Cycloaddition Reaction Pathways
The carbon-carbon triple bond in this compound serves as a reactive dienophile in cycloaddition reactions, providing a powerful tool for the synthesis of complex cyclic and aromatic compounds. The presence of the two electron-withdrawing trichlorosilyl groups significantly influences the reactivity of the alkyne.
Diels-Alder Reactions with Diverse Diene Systems
This compound readily participates in Diels-Alder reactions with a variety of conjugated dienes. These [4+2] cycloaddition reactions lead to the formation of six-membered rings containing the silyl substituents. The reaction is a concerted process where the stereochemistry of the diene is retained in the product. iitk.ac.in
[4+2]-Cycloaddition Leading to Silylated Aromatics and Bicyclic Compounds
A particularly useful application of the Diels-Alder reactivity of this compound is the synthesis of vicinally bis(trichlorosilylated) benzenes and bicyclo[2.2.2]octa-2,5-dienes. researchgate.net The initial cycloaddition adduct can, in some cases, undergo subsequent elimination or oxidation to form a stable aromatic ring. This provides a facile route to silylated aromatic compounds which can be difficult to synthesize through other methods. researchgate.net
The following table summarizes the [4+2]-cycloaddition reactions of this compound with various dienes, leading to a range of silylated cyclic products.
| Diene | Reaction Conditions | Product Type | Ref. |
| 1,3-Butadiene | CH₂Cl₂, 100 °C, 3 d | Bicyclo[2.2.2]octadiene | researchgate.net |
| 2,3-Dimethyl-1,3-butadiene | CH₂Cl₂, 50 °C, 3 d | Silylated Benzene | researchgate.net |
| Tetracyclone | CH₂Cl₂, 180 °C, 4 d | Silylated Benzene | researchgate.net |
| Isoprene | CH₂Cl₂, 50 °C, 1 d | Bicyclo[2.2.2]octadiene | researchgate.net |
| 4,6-Dimethyl-2H-pyran-2-one | n-hexane, 180 °C, 6 d | Silylated Benzene | researchgate.net |
| 1,3-Cyclohexadiene | CH₂Cl₂, 50 °C, 5 d | Bicyclic Compound | researchgate.net |
Influence of Trichlorosilyl Groups on Triple Bond Activation in Cycloadditions
The two trichlorosilyl groups play a crucial role in activating the acetylene (B1199291) triple bond for cycloaddition reactions. These groups are strongly electron-withdrawing, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. masterorganicchemistry.com In a normal-demand Diels-Alder reaction, the rate is accelerated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. masterorganicchemistry.com The lowered LUMO of this compound results in a smaller energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO), leading to a more favorable orbital interaction and a faster reaction rate. organicchemistrydata.orgwikipedia.org
Substitution and Elimination Reactions
Beyond the reactivity at the silicon centers, this compound and its derivatives can undergo substitution and elimination reactions involving the carbon framework.
As previously mentioned, nucleophilic substitution at the silicon atom with organolithium or Grignard reagents is a common reaction pathway, leading to the replacement of chlorine atoms.
Elimination reactions have been observed in derivatives of this compound. For example, the reductive elimination of halogen atoms from 1,1,1,2-tetrachloro-bis(trichlorosilyl)ethane and 1,2-dibromo-1,1-bis(trichlorosilyl)ethane using reducing agents can lead to the formation of the corresponding ethenes, such as 1,1-dichloro-bis(trichlorosilyl)ethene and 1-chloro-2,2-bis(trichlorosilyl)ethene. researchgate.net This demonstrates a pathway to introduce unsaturation into the carbon backbone of related silylated compounds.
Furthermore, the catalytic hydrosilylation of this compound with trichlorosilane (B8805176) (HSiCl₃) can lead to the formation of tris(trichlorosilyl)ethene and 1,1,2-tris(trichlorosilyl)ethane, which can then potentially undergo further elimination reactions. researchgate.net
Selective Chlorine Substitution
This compound is characterized by its high reactivity, largely attributed to the six silicon-chlorine (Si-Cl) bonds. cymitquimica.com The silicon atoms are electrophilic, making them susceptible to nucleophilic attack, which leads to the substitution of chlorine atoms with other functional groups. lookchem.com This reactivity allows for the transformation of this compound into a variety of other organosilicon compounds. The presence of the acetylene backbone is noted to activate the chlorosilane moieties toward nucleophilic substitution. unt.edu
The substitution reactions are a key feature of its chemistry, enabling the synthesis of new silicon-containing molecules. For instance, reduction of this compound with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) results in the replacement of chlorine atoms with hydrogen, yielding disilylacetylene. researchgate.net Similarly, reaction with alcohols, such as methanol, can lead to the quantitative replacement of chlorine with methoxy groups in a process known as methanolysis. unt.edu These reactions highlight the utility of the Si-Cl bond as a site for chemical modification. The general mechanism involves the attack of a nucleophile on the silicon center, followed by the departure of a chloride ion.
The table below summarizes key selective substitution reactions involving this compound.
| Reagent | Product | Reaction Type | Reference |
| Lithium aluminum hydride (LiAlH₄) | Disilylacetylene | Reduction / Substitution | researchgate.net |
| Water (H₂O) | Silanols / Siloxane networks + HCl | Hydrolysis | cymitquimica.com |
| Methanol (CH₃OH) | Bis(trimethoxysilyl)acetylene | Methanolysis / Substitution | unt.edu |
This table is generated based on described reactivity patterns; specific reaction conditions may vary.
Thermal Elimination Processes
The thermal behavior of this compound is an important aspect of its reactivity profile. The compound is a liquid at room temperature with a reported boiling point of 174°C. spectrumchemical.comchemimpex.com While generally stable under proper storage conditions, it undergoes decomposition at high temperatures. spectrumchemical.com
Detailed studies on the specific thermal elimination pathways of this compound itself are not extensively documented in the provided context. However, information on related compounds provides insight into potential processes. For example, the thermal elimination of tetrachlorosilane (B154696) has been observed from 1,1,1,2-tetrachloro-bis(trichlorosilyl)ethane at 187°C, yielding trichloro-trichlorosilylethene. researchgate.net This suggests that under thermal stress, Si-C bond cleavage and elimination of stable silicon compounds like tetrachlorosilane is a possible decomposition route for complex polysilylated alkanes.
In the context of combustion or exposure to very high temperatures, the decomposition of this compound is expected to be more extensive. Hazardous decomposition products include carbon oxides (carbon monoxide, carbon dioxide), hydrogen chloride, and silicon oxides. spectrumchemical.comscbt.com The formation of highly toxic hydrogen chloride gas is a notable hazard during combustion. spectrumchemical.com
The table below outlines the known thermal characteristics and decomposition products.
| Property | Value / Products | Conditions | Reference |
| Boiling Point | 174 °C | Atmospheric Pressure | spectrumchemical.comchemimpex.com |
| Thermal Stability | Stable under proper conditions; decomposes at high temperatures. | General | spectrumchemical.com |
| Hazardous Decomposition | Carbon oxides, Hydrogen chloride, Silicon oxides | Combustion / High Temperature | spectrumchemical.comscbt.com |
Advanced Characterization Techniques and Spectroscopic Analysis in Research
Crystallographic Analysis: X-ray Diffraction for Molecular and Solid-State Structures
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For Bis(trichlorosilyl)acetylene, this technique provides unambiguous proof of its molecular structure and packing in the solid state.
Table 1: Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₂Cl₆Si₂ | uni.lu |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | Cc | researchgate.net |
| Key Structural Feature | Near-linear Si-C≡C-Si backbone | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of specific nuclei. For this compound, ¹³C and ²⁹Si NMR are particularly informative.
Detailed Research Findings: Due to the symmetrical nature of the this compound molecule (Cl₃Si—C≡C—SiCl₃), its NMR spectra are expected to be relatively simple. A single resonance is anticipated in the ¹³C NMR spectrum for the two equivalent acetylenic carbon atoms and a single peak in the ²⁹Si NMR spectrum for the two equivalent silicon atoms.
While a dedicated spectrum for this specific compound is not widely published, analysis of related organosilicon compounds provides insight. Studies on substituted acetylenes show that the chemical shifts of the acetylenic carbons are highly sensitive to the electronic effects of the substituents. nih.govresearchgate.net The strongly electron-withdrawing trichlorosilyl (B107488) (-SiCl₃) group is expected to deshield the adjacent carbon nucleus, causing its resonance to appear at a characteristic downfield position in the ¹³C NMR spectrum. nih.gov
Similarly, ²⁹Si NMR spectroscopy is a key technique for characterizing silicon-containing compounds. lookchem.comresearchgate.net The chemical shift of the silicon nucleus in this compound would provide direct evidence of the chemical environment and bonding at the silicon atom. The analysis of various trichlorosilyl-substituted compounds confirms the utility of ¹³C and ²⁹Si NMR for structural verification. lookchem.comfigshare.com
Table 2: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Expected Number of Signals | Predicted Chemical Shift (δ) Environment | Rationale |
|---|---|---|---|
| ¹³C | 1 | Acetylenic region, deshielded | Molecular symmetry and electron-withdrawing effect of -SiCl₃ groups. nih.gov |
| ²⁹Si | 1 | Characteristic region for Si-Cl bonds | Molecular symmetry; position reflects the electronegative Cl environment. researchgate.net |
Mass Spectrometry for Molecular Confirmation and Purity Assessment
Mass spectrometry (MS) is employed to determine the molecular weight of a compound and can offer insights into its structure through analysis of fragmentation patterns. It is a critical tool for confirming the identity and assessing the purity of synthesized this compound.
Detailed Research Findings: The technique provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. For this compound (C₂Cl₆Si₂), the calculated monoisotopic mass is 289.76697 Da. uni.luuni.lu High-resolution mass spectrometry can confirm this exact mass, providing unequivocal evidence of the compound's elemental composition.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion/Fragment | Formula | Predicted m/z (Monoisotopic) | Significance |
|---|---|---|---|
| Molecular Ion [M]⁺ | [C₂Cl₆Si₂]⁺ | 289.766 | Confirms molecular formula. uni.lu |
| Protonated Molecule [M+H]⁺ | [C₂HCl₆Si₂]⁺ | 290.774 | Often observed in soft ionization techniques. uni.lu |
| Sodiated Adduct [M+Na]⁺ | [C₂Cl₆NaSi₂]⁺ | 312.756 | Common adduct in ESI-MS. uni.lu |
| Fragment | [C₂Cl₅Si₂]⁺ | ~255 | Loss of one chlorine atom. |
| Fragment | [CSiCl₃]⁺ | ~143 | Cleavage of the C-C triple bond. |
Electron Paramagnetic Resonance (EPR) in Mechanistic Studies
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized spectroscopic technique that detects species with unpaired electrons, such as free radicals. Its application is not for the characterization of the diamagnetic this compound molecule itself, but for investigating reaction mechanisms in which radical intermediates are involved.
Detailed Research Findings: The synthesis of silyl-substituted compounds can proceed through radical pathways. For example, the high-temperature reaction of hexachlorodisilane (B81481) with acetylene (B1199291) to form silyl (B83357) acetylenes involves the generation of trichlorosilyl radicals (•SiCl₃). researchgate.net EPR spectroscopy is the ideal tool to detect and characterize such transient radical species.
Research has demonstrated the use of EPR to study stable carbon-centered radicals that are substituted with trichlorosilyl groups. nih.govresearchgate.net These studies confirm that the technique is highly sensitive to the environment of the radical center and can provide information on the interaction between the unpaired electron and nearby nuclei (hyperfine coupling). Therefore, in mechanistic studies of the synthesis or subsequent reactions of this compound, EPR could be employed to trap and identify radical intermediates, thereby providing crucial evidence for a proposed reaction pathway. nih.govnih.gov An EPR spectrum was recorded for the radical anion of a related product, highlighting the utility of this technique in the broader field of silylated compounds. lookchem.com
Chromatographic Methods for Product Separation and Analysis
Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds from a reaction mixture. For a volatile compound like this compound, gas chromatography (GC) is a particularly suitable method.
Detailed Research Findings: Gas chromatography separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. It is routinely used to monitor the progress of reactions involving organosilicon compounds and to assess the purity of the final products. acs.org Research on related compounds, such as the synthesis of various silylated ethenes from this compound, relies on GC for product analysis. grafiati.com
The technique can effectively separate this compound from starting materials, solvents, and by-products such as hexachlorodisilane or partially reacted intermediates. researchgate.net Furthermore, specialized GC columns can be prepared using related organosilicon compounds, such as l,8-bis(trichlorosilyl)octane, demonstrating the compatibility of this class of chemicals with the technique. researchgate.net When coupled with a detector like a mass spectrometer (GC-MS), it provides a powerful combination for separation and identification, confirming the purity and identity of the eluted components simultaneously.
Theoretical and Computational Chemistry Approaches to Bis Trichlorosilyl Acetylene Systems
Quantum Mechanical (QM) and Hybrid QM/MM Methodologies
Quantum mechanical methods are fundamental to understanding the behavior of organosilicon compounds. For complex systems, such as enzymatic reactions, QM-only cluster models are a valuable technique. In this approach, the core reactive center is treated with quantum mechanics, while the positions of peripheral atoms are fixed based on high-resolution crystal structure data. nih.govfigshare.com Studies on enzymes like acetylene (B1199291) hydratase have utilized this method to investigate reaction mechanisms, assessing the sensitivity of the calculations to the constraints imposed on the model. nih.govfigshare.comnih.gov Such studies have determined that for cluster models exceeding 100 atoms, the uncertainties in computed energies and bond distances can be kept at tolerable levels (around 1 kcal/mol and 0.01 Å, respectively) when based on high-resolution crystal structures. nih.gov
While direct applications of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods to Bis(trichlorosilyl)acetylene are not extensively documented in the reviewed literature, the principles of these methods are highly relevant. Ab initio calculations, which are based on first principles without empirical data, have been employed to study related silylacetylenes and silole-containing polymers. nih.govresearchgate.net These studies provide foundational knowledge on electronic structures and reaction pathways applicable to the broader class of silylated alkynes. nih.govresearchgate.net
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has become the workhorse of computational chemistry for systems of this size, balancing accuracy with computational cost. DFT studies are crucial for understanding the electronic nature of this compound, particularly the interplay between the silicon centers and the acetylene π-system.
A key electronic feature in related organosilicon molecules is σ–π conjugation. For instance, in studies of 2,2′-bisilole, theoretical calculations indicated that the molecule possesses a low-lying Lowest Unoccupied Molecular Orbital (LUMO) due to conjugation between the π-symmetry σ* orbitals of the exocyclic silicon bonds and the π* orbital of the butadiene backbone. researchgate.net This interaction is fundamental to the unusual optical and electronic properties of such compounds and is expected to influence the reactivity of this compound. researchgate.net
The choice of DFT functional is critical, especially for molecules where dispersion forces are significant. For reaction mechanisms involving derivatives of this compound, dispersion-corrected hybrid functionals such as PBE0-D3(BJ) have been successfully used in conjunction with large basis sets like def2-TZVPP. researchgate.net Other studies recommend double-hybrid functionals or specifically tuned hybrids like ωB97M-V and PW6B95-D3 for accurately capturing non-covalent interactions. researchgate.net In the study of titanocene (B72419) complexes with a related bis(trimethylsilyl)acetylene (B126346) ligand, the B3LYP functional was used to analyze the bonding, revealing a preference for a metallacyclopropene resonance structure. nih.gov
Table 1: Selected DFT Functionals and Methods in Computational Studies of Silylacetylenes and Related Systems
| Method/Functional | Application Area | Reference |
| PBE0-D3(BJ) | Reaction mechanism of a cycloadduct derivative | researchgate.net |
| B3LYP | Bonding analysis in a titanocene-silylacetylene complex | nih.gov |
| CIS/6-31G | Analysis of electronic structure (σ–π* conjugation) | researchgate.net |
| ωB97M-V, PW6B95-D3 | Recommended for systems with significant dispersion | researchgate.net |
| ωB97X, BMK, M06 | Tested for accuracy in QM-only enzymatic models | nih.gov |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is instrumental in mapping the intricate pathways of chemical reactions involving this compound. This compound serves as a versatile building block, particularly in cycloaddition reactions. researchgate.netpremc.org
DFT calculations have been pivotal in elucidating the mechanisms of reactions involving its derivatives. For example, the thermolysis of a benzannulated C₂(SiCl₂)₂(μ-pin) ring, formed from a cycloadduct of a this compound precursor, was studied computationally. researchgate.net The calculations, performed at the PBE0-D3(BJ)/def2-TZVPP level with an implicit solvent model (SMD), uncovered the mechanism for the selective release of pinacolone (B1678379) and formation of a constrained five-membered C₂(SiCl₂)₂O ring. researchgate.net
Furthermore, the reactivity of this compound in [4+2] cycloadditions with various dienes to form bis(trichlorosilyl)benzenes has been explored. researchgate.netpremc.org While the detailed computational mechanisms for these specific reactions are part of ongoing research, studies on analogous systems provide clear precedents. Theoretical investigations into the cobalt-catalyzed hydroboration of silylacetylenes have used DFT to reveal that the active catalyst is a cobalt monohydride species, and have mapped out competing pathways of hydrometallation and hydrogen evolution. acs.org Similarly, the mechanism of rhodium-catalyzed Alder-ene type reactions of silylacetylenes has been investigated, involving steps like migratory insertion and β-H elimination. nih.govdntb.gov.ua These studies underscore the power of computational chemistry to confirm reactive intermediates and rationalize product formation.
Investigation of Intermolecular Interactions and Crystal Packing Phenomena
Perhaps the most striking feature of this compound revealed by computational and crystallographic studies is its unusual crystal packing. The analysis of its solid-state structure provides a textbook case of how subtle balances of intermolecular forces dictate macroscopic properties. The molecule is known to crystallize in a structure where intermolecular contacts are exceptionally long. acs.orgresearchgate.netacs.org
This phenomenon has been attributed to two main factors:
Low Electrostatic Forces : Calculations and analysis suggest that the molecule has low magnitudes of electrostatic potential on its surface. A concentric distribution of net atomic charges is thought to reduce the contribution of directional electrostatic interactions that typically drive molecules into close-packed arrangements. researchgate.net
Packing Mismatch : A disparity exists between the steric requirements for achieving maximum packing density and the directional preferences of any weak intermolecular interactions that are present. acs.orgresearchgate.net
This compound is frequently cited as the most extreme example of a "loose state" solid found in the Cambridge Structural Database (CSD, refcode: WILWUJ). researchgate.netacs.orgintibs.plresearchgate.net In these crystals, all intermolecular contacts are longer than the sum of the constituent atoms' van der Waals (vdW) radii. researchgate.net
Table 2: Crystallographic and Packing Data for this compound
| Parameter | Value/Description | Reference |
| CSD Refcode | WILWUJ | acs.orgresearchgate.net |
| Looseness Metric (δ) | The shortest intermolecular contact is >0.25 Å longer than the sum of vdW radii. | acs.orgresearchgate.net |
| Specific Looseness (δ) | The shortest contact is 0.256 Å longer than the sum of Bondi vdW radii. | researchgate.netacs.org |
| Dominant Cohesion Force | Dispersion Interactions | researchgate.net |
| Contributing Factors | Low electrostatic surface potential; mismatch in packing requirements. | acs.orgresearchgate.net |
This unusual packing arrangement means that the forces holding the crystal together are not the typical electrostatic or hydrogen-bonding interactions. Instead, the cohesion is dominated by London dispersion forces. researchgate.netacs.org These quantum mechanical in nature, non-directional attractive forces become the primary stabilizing influence when other, stronger interactions are minimized or geometrically frustrated. researchgate.net The case of this compound thus provides a powerful illustration of the crucial role that dispersion forces can play in molecular solids, a factor that must be accurately accounted for in computational models through methods like dispersion-corrected DFT (DFT-D). researchgate.netacs.org
Precursor for Advanced Silicon-Containing Polymers and Hybrid Materials
The bifunctional nature of this compound, with two reactive SiCl₃ groups, makes it an ideal building block for the synthesis of silicon-containing polymers and as a precursor for depositing inorganic thin films cymitquimica.com.
Organosilicon polymers containing acetylene units in their backbone are of significant interest due to their potential for high thermo-oxidative stability, processability, and unique electronic properties researchgate.net. The reaction of this compound with various co-monomers can lead to the formation of novel poly(silyleneethynylene)s. The trichlorosilyl (B107488) groups are highly susceptible to hydrolysis and condensation or can react with organometallic reagents, providing versatile routes for polymerization. These reactions allow the incorporation of the rigid and linear acetylene unit into a flexible polysiloxane or polysilane backbone, creating polymers with a combination of desirable characteristics for applications in advanced ceramics, coatings, and electronic materials.
This compound serves as a promising single-source precursor for the Chemical Vapor Deposition (CVD) of silicon carbide (SiC) and other silicon/carbon alloy films. In traditional dual-source CVD processes for SiC, separate silicon-containing (e.g., dichlorosilane (B8785471), SiH₂Cl₂) and carbon-containing (e.g., acetylene, C₂H₂) gases are used researchgate.net. The use of a single-source precursor like BTCSA, which contains both silicon and carbon in a fixed 2:2 ratio, can offer significant advantages. These include potentially lower deposition temperatures, improved film stoichiometry control, and enhanced uniformity, as the Si-C bond is already present in the precursor molecule. The deposition process involves the thermal decomposition of BTCSA on a heated substrate, leading to the formation of a SiC film, with volatile byproducts like HCl being removed by the vacuum system researchgate.netresearchgate.net.
Research into related CVD processes has established reaction pathways for SiC formation. For instance, studies using dichlorosilane and acetylene have identified activation energies for surface and gas-phase reactions, providing insight into the kinetics of film growth researchgate.net. Similarly, trichlorosilane-based processes are well-understood, forming a basis for predicting the decomposition behavior of BTCSA researchgate.net.
Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for atomic-level control over film thickness and conformality, which is crucial for fabricating next-generation semiconductor devices google.comresearchgate.net. While ALD processes for SiC are still under development, this compound is a candidate precursor due to its volatility and reactive Si-Cl bonds. An ALD cycle would involve sequential, self-limiting surface reactions. First, the BTCSA precursor would be pulsed into the reactor to chemisorb onto the substrate surface. After purging excess precursor, a co-reactant (e.g., a hydrogen source) would be introduced to react with the adsorbed layer, forming a monolayer of SiC and regenerating the surface for the next cycle.
While direct ALD of SiC using BTCSA is an area of exploration, significant progress has been made with the closely related precursor, bis(trichlorosilyl)methane (B1586081) (BTCSM). BTCSM has been successfully used to deposit silicon carbonitride (SiCN) and silicon oxycarbide (SiOC) films at low temperatures google.comnih.gov. These processes demonstrate the viability of using bis(trichlorosilyl) compounds in ALD for depositing silicon-based films with high carbon content. The established ALD parameters for BTCSM provide a valuable starting point for developing a BTCSA-based process for pure SiC films.
| Parameter | Value | Precursor System | Film Type | Reference |
| Substrate Temperature | 450°C | Bis(trichlorosilyl)methane / NH₃ | SiCN | google.com |
| Chamber Pressure | 8 Torr | Bis(trichlorosilyl)methane / NH₃ | SiCN | google.com |
| Precursor Pulse Time | 5 seconds | Bis(trichlorosilyl)methane / NH₃ | SiCN | google.com |
| Deposition Temperature | Room Temperature | Bis(trichlorosilyl)methane / H₂O | SiOC | nih.gov |
| Growth Rate | 0.5 ± 0.1 Å/cycle | Bis(trichlorosilyl)methane / H₂O | SiOC | nih.gov |
Development of Low Dielectric Constant (Low-k) Materials
In the semiconductor industry, materials with a low dielectric constant (low-k) are essential for insulating metal interconnects, reducing signal delay and power consumption. The incorporation of carbon and porosity into silica (B1680970) (SiO₂) films is a common strategy to lower the dielectric constant.
This compound is a suitable precursor for fabricating carbon-doped silicon oxide (SiCOH) films, a class of low-k materials. The fabrication process can involve a sol-gel approach, where BTCSA is hydrolyzed to form silanol (B1196071) intermediates (Si-OH) cymitquimica.com. These intermediates then undergo condensation to form a cross-linked Si-O-Si network. The acetylene backbone is incorporated into the silica matrix, introducing carbon which lowers the polarity and density of the film. By carefully controlling the reaction conditions, it is possible to create a porous structure within the film, further reducing its dielectric constant researchgate.net.
Research on the related precursor bis(trichlorosilyl)methane has demonstrated the deposition of a silicon oxycarbide (SiOC) thin film via Molecular Layer Deposition (MLD) at room temperature using water as a co-reactant nih.gov. The resulting film exhibited a low dielectric constant and high stability, highlighting the potential of this class of precursors for low-k applications.
| Film Property | Value | Precursor System | Method | Reference |
| Dielectric Constant | 2.6 ± 0.3 | Bis(trichlorosilyl)methane / H₂O | MLD | nih.gov |
| Refractive Index | 1.6 ± 0.1 | Bis(trichlorosilyl)methane / H₂O | MLD | nih.gov |
| Film Density | 1.4 g/cm³ | Bis(trichlorosilyl)methane / H₂O | MLD | nih.gov |
Surface Modification and Functionalization of Inorganic Substrates
The highly reactive trichlorosilyl groups of BTCSA can readily form covalent bonds with hydroxyl (-OH) groups present on the surfaces of many inorganic substrates, such as glass, silica, and metal oxides. This reaction, a form of silanization, provides a robust method for modifying the surface properties of these materials researchgate.net.
By anchoring BTCSA to a substrate, the surface can be functionalized with an acetylene group. This process alters the surface energy, wettability, and chemical reactivity. For example, one of the SiCl₃ groups can react with the substrate surface, while the other can be hydrolyzed and condensed to form a local siloxane network or left available for subsequent chemical transformations. This "grafting to" approach allows for the creation of well-defined molecular layers. The immobilized acetylene moiety can then participate in further reactions, such as "click chemistry," enabling the attachment of a wide range of organic or biological molecules to the inorganic substrate.
This compound: A Key Component in Advanced Materials and Synthesis
This compound, a highly reactive organosilicon compound, holds a significant position in the fields of materials science and synthetic chemistry. Its unique structure, featuring a carbon-carbon triple bond flanked by two trichlorosilyl (-SiCl₃) groups, imparts a combination of reactivity that makes it a valuable precursor for specialized polymers and a versatile tool for constructing complex organic and organometallic molecules. This article explores its specific applications as a synthetic building block and in the broader context of acetylene derivative polymerization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
